7-Bromo-5-chloroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

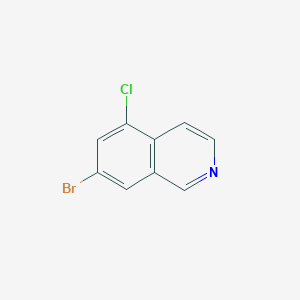

7-Bromo-5-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN. It is part of the isoquinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 5th positions of the isoquinoline ring, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroisoquinoline typically involves halogenation reactions. One common method is the bromination of 5-chloroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-chloroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used in these reactions.

Major Products Formed:

Substitution Reactions: Products include derivatives where bromine or chlorine is replaced by groups like methoxy or amino.

Coupling Reactions: Products include biaryl compounds formed by the coupling of this compound with aryl boronic acids.

Scientific Research Applications

7-Bromo-5-chloroisoquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

- 7-Bromoisoquinoline

- 5-Chloroisoquinoline

- 7-Bromo-1-chloroisoquinoline

Comparison: 7-Bromo-5-chloroisoquinoline is unique due to the simultaneous presence of bromine and chlorine atoms, which can influence its reactivity and biological activity.

Biological Activity

7-Bromo-5-chloroisoquinoline is a halogenated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both bromine and chlorine atoms in its structure enhances its reactivity and interaction with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound's chemical formula is C_9H_6BrClN, with a molecular weight of approximately 243.54 g/mol. The unique arrangement of the halogen atoms at the 7 and 5 positions significantly influences its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance binding affinity, which can lead to inhibition or activation of various biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases and enzymes, disrupting cellular signaling pathways.

- Antioxidant Activity : Molecular docking studies suggest potential antioxidant properties, which are crucial in combating oxidative stress-related diseases .

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of this compound on human colon carcinoma cells (HT29) showed significant inhibition of cell growth with an IC50 value in the nanomolar range. This indicates strong potential for development as an anticancer agent .

- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound to various protein targets. For instance, docking studies revealed favorable interactions with proteins involved in cancer signaling pathways, suggesting mechanisms for its anticancer activity .

- Antioxidant Efficacy : Research has indicated that the compound may possess antioxidant properties, which are essential for mitigating oxidative stress in degenerative diseases. The antioxidant activity was assessed through various assays measuring free radical scavenging capabilities .

Comparison with Related Compounds

The following table compares this compound with other isoquinoline derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 7-Bromoisoquinoline | Bromine at position 7 | Antimicrobial |

| 5-Chloroisoquinoline | Chlorine at position 5 | Anticancer |

| 6-Bromo-7-chloroisoquinoline | Bromine at position 6 | Neuroprotective effects |

Properties

IUPAC Name |

7-bromo-5-chloroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXVRBZCRPPMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.